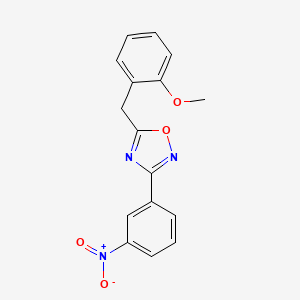

4-(methoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound has been synthesized through various methods, including oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, which introduces 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. This process is notable for its compatibility with several functional groups vulnerable to reductive debenzylation reaction, showing good yield upon hydrolysis by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Yoo, Ryung Kim Hye, & Yong Kyu, 1990).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various spectroscopic and crystallographic methods. For instance, novel synthesis methods have allowed the confirmation of structures by elemental analysis, 1H NMR, 13C NMR, LC/MS, and single crystal X-ray diffraction. The presence of strong intramolecular hydrogen bonds has been shown, indicating significant interactions within these molecules (Kovalenko et al., 2019).

Chemical Reactions and Properties

Chemical reactions of benzo[b]thiophen derivatives, for example, have been investigated, revealing insights into bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation reactions. These studies demonstrate the reactivity and functional group compatibility of compounds within this class (Clarke, Scrowston, & Sutton, 1973).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which could influence the compound’s interaction with its targets .

Biochemical Pathways

The compound’s structure suggests it might be involved in reactions at the benzylic position .

properties

IUPAC Name |

(4-methoxycarbonylphenyl)methyl 2-hydroxy-3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11-4-3-5-14(15(11)18)17(20)22-10-12-6-8-13(9-7-12)16(19)21-2/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWZPXIVBPEKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)

![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)

![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)

![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)

![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)

![methyl 4-[(1-naphthylacetyl)amino]benzoate](/img/structure/B5788177.png)

![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)

![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)